molecular formula C20H25ClN2 B5217458 9-(3-Piperidin-1-ylpropyl)carbazole;hydrochloride

9-(3-Piperidin-1-ylpropyl)carbazole;hydrochloride

Cat. No.: B5217458
M. Wt: 328.9 g/mol
InChI Key: QMQVRKXAVXZVCF-UHFFFAOYSA-N
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Description

9-(3-Piperidin-1-ylpropyl)carbazole;hydrochloride is a compound that combines the structural features of carbazole and piperidine Carbazole is a tricyclic aromatic compound, while piperidine is a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Piperidin-1-ylpropyl)carbazole;hydrochloride typically involves the reaction of carbazole with a piperidine derivative. One common method is the nucleophilic substitution reaction where carbazole is reacted with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 9-(3-Piperidin-1-ylpropyl)carbazole;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-(3-Piperidin-1-ylpropyl)carbazole;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-Piperidin-1-ylpropyl)carbazole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 9-(3-Piperidin-1-ylpropyl)carbazole;hydrochloride is unique due to the combination of carbazole and piperidine moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

9-(3-piperidin-1-ylpropyl)carbazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2.ClH/c1-6-13-21(14-7-1)15-8-16-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)22;/h2-5,9-12H,1,6-8,13-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQVRKXAVXZVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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